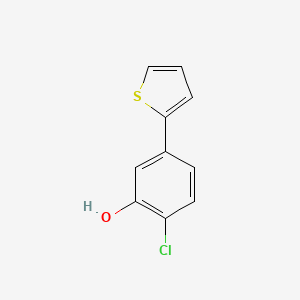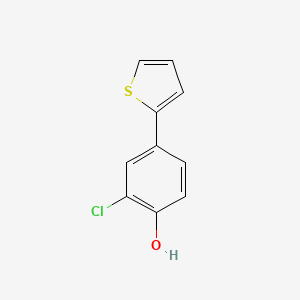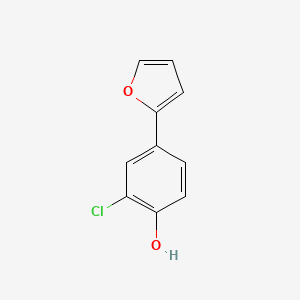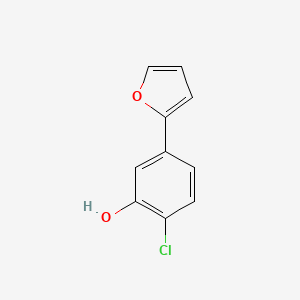
3-Chloro-5-(3-hydroxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-hydroxyphenyl)phenol, also known as m-cresol, is an aromatic compound that is widely used in the scientific and industrial communities. It is a white crystalline solid with a molecular weight of 137.55 g/mol and a melting point of 58-60°C. It is a versatile compound with a wide range of applications, such as in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Scientific Research Applications
M-cresol is used in a variety of scientific research applications, such as the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of polymers and as a reagent for the determination of the presence of nitrite ions. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% is used in the synthesis of other aromatic compounds, such as m-xylene and m-toluidine.
Mechanism of Action
M-cresol is an aromatic compound with a phenolic group, which is capable of forming hydrogen bonds with other molecules. This makes it a useful reagent in the synthesis of other compounds, as it is able to react with a variety of functional groups. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% has a strong electron donating ability, which makes it an excellent nucleophile.
Biochemical and Physiological Effects
M-cresol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory and anti-cancer effects. It has also been found to have a protective effect against liver damage caused by alcohol consumption.
Advantages and Limitations for Lab Experiments
M-cresol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a versatile compound, with a wide range of applications. However, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% is also toxic and should be handled with caution. It should be stored in a cool, dry place, and protective equipment should be worn when handling it.
Future Directions
The potential future applications for 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% are numerous. It could be used in the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer effects. Additionally, it could be used in the synthesis of polymers and other organic compounds. Finally, it could be used in the development of new dyes and pigments.
Synthesis Methods
M-cresol can be synthesized in two main ways. The first method involves the reaction of phenol and chloroform in the presence of a base, such as sodium hydroxide. The reaction is typically conducted at a temperature of 70-80°C and yields a mixture of 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% and o-cresol. The second method involves the reaction of 3-chlorophenol and phenol in the presence of a catalyst, such as sulfuric acid. This reaction yields a mixture of 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% and p-cresol.
properties
IUPAC Name |
3-chloro-5-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSTQBQOFTYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685839 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-hydroxyphenyl)phenol | |
CAS RN |
1261955-23-0 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














